molecular formula C15H12F2N2O4S B13554448 3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride CAS No. 2224277-88-5

3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride

Cat. No.: B13554448
CAS No.: 2224277-88-5
M. Wt: 354.3 g/mol
InChI Key: MGVWGWWQGFCOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are known for their reactivity and are often used in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 3-amino-4-fluorobenzoic acid with acetic anhydride to form 3-acetamido-4-fluorobenzoic acid. This intermediate is then coupled with 3-aminobenzenesulfonyl fluoride under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, the major products can be sulfonamides, sulfonate esters, or sulfonate thioesters.

    Oxidation Products: Oxidation can yield sulfonic acids or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis typically produces the corresponding sulfonic acid.

Scientific Research Applications

3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.

    Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Medicine: Its potential as a pharmaceutical intermediate or active ingredient is being explored, particularly in the development of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride
  • 3-Acetamido-4-fluorobenzenesulfonamide
  • 3-(4-Fluorobenzamido)benzenesulfonyl fluoride

Uniqueness

Compared to similar compounds, 3-(3-acetamido-4-fluorobenzamido)benzene-1-sulfonyl fluoride has a unique combination of functional groups that confer specific reactivity and potential applications. The presence of both acetamido and fluorobenzamido groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.

Properties

CAS No.

2224277-88-5

Molecular Formula

C15H12F2N2O4S

Molecular Weight

354.3 g/mol

IUPAC Name

3-[(3-acetamido-4-fluorobenzoyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C15H12F2N2O4S/c1-9(20)18-14-7-10(5-6-13(14)16)15(21)19-11-3-2-4-12(8-11)24(17,22)23/h2-8H,1H3,(H,18,20)(H,19,21)

InChI Key

MGVWGWWQGFCOMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.